molecular formula C23H20N4O5 B2604368 1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941901-73-1

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2604368
M. Wt: 432.436
InChI Key: KBDIQKPGUGLCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O5 and its molecular weight is 432.436. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis Methods

Research by Ahadi et al. (2014) discusses a green method for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines, emphasizing the importance of eco-friendly synthesis processes in generating pyrimidine derivatives. This study highlights an organocatalyst-assisted domino Knoevenagel condensation–Michael addition–cyclization approach, signifying the chemical versatility and potential environmental benefits of synthesizing such compounds (Ahadi et al., 2014).

Photophysical Properties and pH-sensing Application

Yan et al. (2017) investigated pyrimidine-phthalimide derivatives for their photophysical properties and pH-sensing capabilities. The study introduced novel chromophores with solid-state fluorescence emission and solvatochromism, revealing their utility in developing colorimetric pH sensors and logic gates. This application demonstrates the potential of pyrimidine derivatives in sensor technology and analytical chemistry (Yan et al., 2017).

Urease Inhibition Activity

Rauf et al. (2010) synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives to explore their urease inhibition activity. The study provided insights into the biological activity of these compounds, indicating their potential in developing new therapeutic agents for diseases related to urease activity (Rauf et al., 2010).

Multicomponent Synthesis

Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a novel catalyst under microwave irradiation. This method underscores the importance of innovative catalysts in enhancing the efficiency and yield of chemical syntheses, offering potential for large-scale production of pyrimidine derivatives (Rahmani et al., 2018).

Anticancer and Antibacterial Activity

Aremu et al. (2017) synthesized pyrano[2,3-d]pyrimidinone carbonitrile derivatives and evaluated their anticancer and antibacterial activities. The findings suggest the potential of pyrimidine derivatives in drug development, particularly in treating cancer and bacterial infections (Aremu et al., 2017).

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-31-19-8-7-16(11-20(19)32-2)18(28)14-26-17-6-4-10-25-21(17)22(29)27(23(26)30)13-15-5-3-9-24-12-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDIQKPGUGLCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.